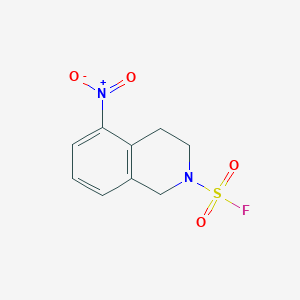

![molecular formula C17H16FNO4S4 B2887548 4-氟-3-甲基-N-[2-(2-噻吩基)-2-(2-噻吩基磺酰基)乙基]苯磺酰胺 CAS No. 896349-09-0](/img/structure/B2887548.png)

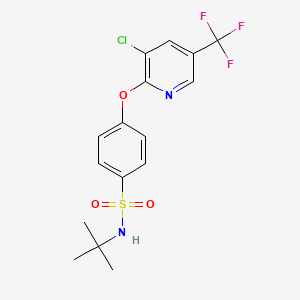

4-氟-3-甲基-N-[2-(2-噻吩基)-2-(2-噻吩基磺酰基)乙基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. This compound is commonly referred to as "compound X" in scientific literature.

科学研究应用

Anti-Inflammatory Applications

Thiophene derivatives, such as the compound , have been reported to possess significant anti-inflammatory properties. These compounds can be synthesized and investigated for their potential to reduce inflammation in various disease models. The anti-inflammatory activity is often evaluated through biochemical assays and animal studies to determine their effectiveness and mechanism of action .

Anticancer Activity

Another critical area of application for thiophene derivatives is in the treatment of cancer . These compounds have been shown to exhibit anti-mitotic and anti-cancer properties. Research involves synthesizing novel thiophene moieties and testing their pharmacological activity against different cancer cell lines using assays like the MTT assay .

Antimicrobial Properties

The compound has potential applications in combating microbial infections . Thiophene derivatives are known for their anti-microbial activity, which includes inhibiting the growth of bacteria, fungi, and other pathogens. This makes them valuable for developing new antibiotics and antifungal agents .

Kinase Inhibition

Thiophene derivatives are also explored for their ability to inhibit kinases , enzymes that play a crucial role in signal transduction and cellular regulation. Kinase inhibiting activity is particularly relevant in the context of cancer, as many cancers are driven by aberrant kinase activity .

Organic Semiconductors

In the field of material science , thiophene derivatives are utilized for their electronic properties. They are integral in the development of organic semiconductors , which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure can influence its electronic characteristics, making it a subject of interest for researchers developing new electronic materials .

Corrosion Inhibitors

Thiophene-based molecules serve as corrosion inhibitors in industrial chemistry. They prevent or reduce corrosion on metal surfaces, which is essential for extending the life of metal components and structures. Research in this area focuses on the synthesis of thiophene derivatives that can effectively protect metals from corrosive environments .

Anesthetic Properties

Some thiophene derivatives are used as anesthetics , particularly in dental procedures. For example, articaine, a thiophene derivative, is used as a voltage-gated sodium channel blocker. It’s possible that the compound could be modified to enhance its anesthetic properties for medical use .

Anti-Arrhythmic and Anti-Anxiety Effects

Lastly, thiophene derivatives can have applications in treating cardiac arrhythmias and anxiety . Their pharmacological effects in modulating heart rhythm and producing a calming effect on the nervous system make them candidates for developing new medications for these conditions .

属性

IUPAC Name |

4-fluoro-3-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S4/c1-12-10-13(6-7-14(12)18)27(22,23)19-11-16(15-4-2-8-24-15)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLCQALRSQWSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

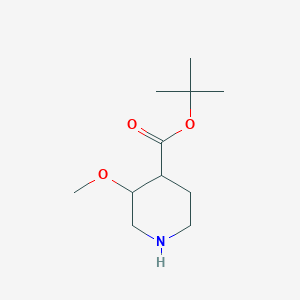

![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2887469.png)

![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)

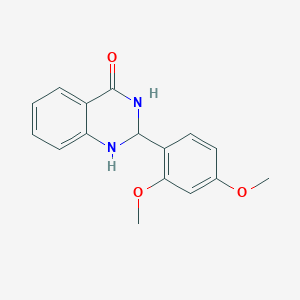

![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)

![5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2887486.png)

![1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2887487.png)